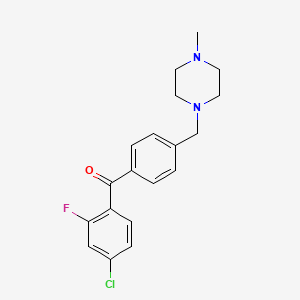

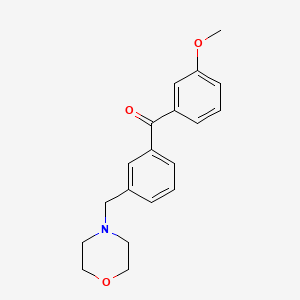

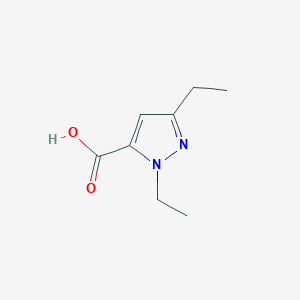

![molecular formula C22H22F3NO3 B1343389 3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluorobenzophenone CAS No. 898762-03-3](/img/structure/B1343389.png)

3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl)-2-trifluorobenzophenone (hereafter referred to as “Compound A”) is a synthetic compound that has been studied for its potential applications in the fields of biochemistry and physiology. Compound A is an organofluorine compound, meaning it contains fluorine atoms in its molecular structure, and is a member of the class of compounds known as trifluorobenzophenones. This class of compounds has been studied for its potential applications in drug development and medicinal chemistry, due to its ability to bind to target proteins and modulate their activity.

Applications De Recherche Scientifique

Organic Synthesis and Structural Elucidation

- Regioselectivity in Organic Synthesis : The acylation reactions involving dioxa-azaspirodecyl derivatives highlight the regioselectivity influenced by the base and acyl chloride used in the synthesis. These reactions demonstrate the formation of pyrroline derivatives and emphasize the role of the base in achieving specific product outcomes (Koszytkowska-Stawińska et al., 2004).

- Structural Studies of Antitubercular Drugs : A detailed structural analysis of a dioxa-azaspirodecane compound shows its potential as an antitubercular drug. The study discusses the diastereomeric conformers and the rotational barrier, providing insights into the drug's chemical behavior (Richter et al., 2022).

Environmental and Analytical Chemistry

- Pollutant Removal Applications : A Mannich base derivative incorporating the dioxa-azaspirodecane structure has been applied in environmental chemistry for the removal of carcinogenic azo dyes from water. This compound demonstrates high efficiency in sorbing pollutants, showcasing its potential in water purification technologies (Akceylan et al., 2009).

Antitubercular Drug Development

- Efficacy Against Mycobacterium tuberculosis : Research on benzothiazinone derivatives, which include dioxa-azaspirodecane side chains, has shown significant potential in treating tuberculosis. These compounds exhibit strong activity against Mycobacterium tuberculosis strains, including multidrug-resistant strains, highlighting their importance in developing new antitubercular therapies (Pasca et al., 2010).

Propriétés

IUPAC Name |

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3NO3/c23-22(24,25)19-7-2-1-6-18(19)20(27)17-5-3-4-16(14-17)15-26-10-8-21(9-11-26)28-12-13-29-21/h1-7,14H,8-13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVSDIDSPHRJBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643324 |

Source

|

| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluorobenzophenone | |

CAS RN |

898762-03-3 |

Source

|

| Record name | [3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl][2-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide](/img/structure/B1343311.png)

![tert-Butyl N-[(phenylsulfonyl)(2-thienyl)methyl]-carbamate](/img/structure/B1343312.png)